N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-15-6-4-14(5-7-15)8-11-20-17(22)18(23)21-12-16-13-25-19(26-16)9-2-3-10-19/h4-7,16H,2-3,8-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVODRVGZKIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, is synthesized through a cyclization reaction involving diols and aldehydes under acidic conditions.
Attachment of the Methoxyphenethyl Group: The 4-methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the spirocyclic intermediate with oxalyl chloride and the methoxyphenethyl amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Spirocyclic vs. Linear Substituents: The target compound’s 1,4-dioxaspiro[4.4]nonane group introduces conformational rigidity compared to linear alkyl/aryl substituents in analogs (e.g., compounds 17, 56). This may impact metabolic stability by shielding the oxalamide core from enzymatic degradation .
- Electron-Donating vs.
- Synthetic Yields : Symmetrical oxalamides (e.g., compound 57) often achieve higher yields (56%) compared to asymmetrical derivatives (e.g., compound 56: 23%) due to fewer steric clashes during coupling reactions .
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data Comparison
| Compound Name | $ ^1H $ NMR Shifts (Key Peaks) | $ ^{13}C $ NMR Shifts (Key Peaks) | MS Data (ESI+) | Yield |
|---|---|---|---|---|
| Target Compound | Not reported in evidence | Not reported | Not reported | N/A |
| N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) | δ 3.71 (s, 3H, OCH3), 6.87–6.83 (m, 2H) | δ 159.4 (C=O), 55.0 (OCH3) | m/z: 351.1 [M + H]+ | 35% |
| N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) | δ 7.85–7.79 (m, 1H), 3.71 (s, 3H) | δ 157.7 (C-F), 135.0 (C-Cl) | m/z: 351.1 [M + H]+ | 64% |
| N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2) | δ 3.82 (s, 3H), 7.73–7.97 (m) | δ 170.9 (C=O), 56.1 (OCH3) | FTIR: 1679 cm$^{-1}$ (C=O) | 73% |
Analysis :
- The absence of spectral data for the target compound highlights a research gap. However, analogs with 4-methoxyphenethyl groups (e.g., 17, 28) consistently show $ ^1H $ NMR signals near δ 3.71 ppm for the methoxy group and aromatic protons between δ 6.83–7.97 ppm .
- Oxalamide carbonyl carbons typically resonate at δ 160–170 ppm in $ ^{13}C $ NMR, as seen in compound 2 (δ 170.9) and 17 (δ 159.4) .
SAR Trends :
- N1 Substituents : Bulky/spirocyclic groups (e.g., target compound) may improve metabolic stability but reduce solubility.
- N2 Substituents : Aryl groups with electron-donating substituents (e.g., 4-methoxyphenethyl) enhance binding to aromatic-rich enzyme pockets .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2O5, with a molecular weight of approximately 362.4 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O5 |
| Molecular Weight | 362.4 g/mol |
| Structural Characteristics | Spirocyclic, Oxalamide |
The biological activity of this compound may involve:
- Enzyme Inhibition : The spirocyclic structure may allow it to bind to specific sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways.
- Cell Membrane Penetration : The presence of the methoxyphenethyl group may enhance the compound's solubility and facilitate transport across cell membranes.
Biological Activity Studies
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain oxalamide derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have been reported to modulate inflammatory pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of oxalamide derivatives, revealing that compounds similar to this compound exhibited inhibition against Gram-positive bacteria.
- Cytotoxicity in Cancer Cells : Research on related oxalamides indicated that they could induce apoptosis in various cancer cell lines through caspase activation pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide | Moderate cytotoxicity against cancer cells |
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylamino)ethyl oxalamide | Enhanced solubility and receptor interaction |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
